molecular formula C17H24FNO3 B13207386 tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate

Cat. No.: B13207386
M. Wt: 309.4 g/mol
InChI Key: IFFRFCYNQJUJLY-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as mixing, heating, and purification through techniques like chromatography to isolate the desired product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group contributes to the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-fluorophenyl)carbamate
  • tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate

Uniqueness

tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate is unique due to its specific structural features, such as the presence of a 6-oxohexyl chain and a 3-fluorophenyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and functional properties, which can be leveraged in specialized research and industrial contexts .

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-11-6-4-5-10-15(20)13-8-7-9-14(18)12-13/h7-9,12H,4-6,10-11H2,1-3H3,(H,19,21)

InChI Key

IFFRFCYNQJUJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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